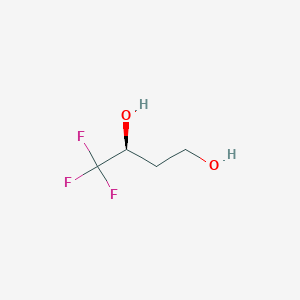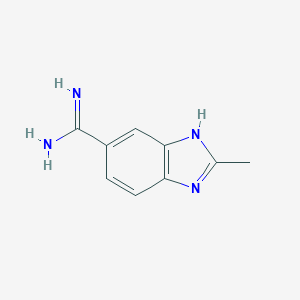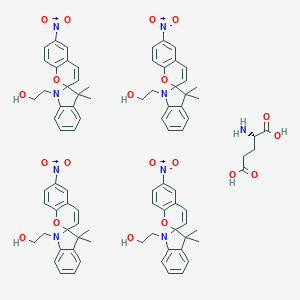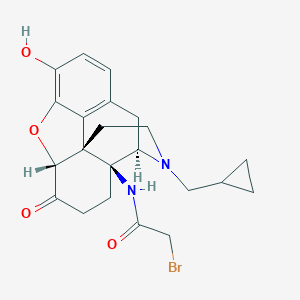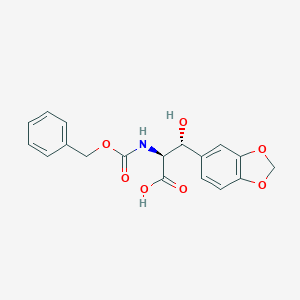![molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4](/img/structure/B139696.png)
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Vue d'ensemble
Description
“1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular formula of “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is C9H16O5S . The InChI code for this compound is 1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is a white to yellow solid . It has a molecular weight of 236.29 g/mol. The compound should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Application 1: Microwave-Assisted Reductive Amination
- Summary of the Application: 1,4-Dioxaspiro[4.5]decan-8-one is used in a study of microwave-assisted reductive amination . Reductive amination is a method for the synthesis of amines, which are key building blocks in many pharmaceuticals and fine chemicals.
Application 2: Synthesis of 5-Alkoxytryptamine Derivatives
- Summary of the Application: 1,4-Dioxaspiro[4.5]decan-8-one can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, via a novel aromatization process .
Application 3: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- Summary of the Application: The 1,4-dioxaspiro[4.5]decan-8-one derivative is used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides .
- Methods of Application: The derivative is transformed into the corresponding hydrazone in the presence of hydrazine hydrate and barium oxide in ethanol at reflux. The crude hydrazone is then treated with iodine in the presence of a strong base .
Application 4: Research and Development
- Summary of the Application: “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is available for purchase from chemical suppliers, suggesting it may be used in research and development applications .
Application 5: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- Summary of the Application: The 1,4-dioxaspiro[4.5]decan-8-one derivative is used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides .
- Methods of Application: The derivative is transformed into the corresponding hydrazone in the presence of hydrazine hydrate and barium oxide in ethanol at reflux. The crude hydrazone is then treated with iodine in the presence of a strong base .
Application 6: Research and Development
Safety And Hazards
Exposure to “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” can cause skin and eye irritation . If the exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLHQJJTBVYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566197 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
CAS RN |
141120-33-4 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
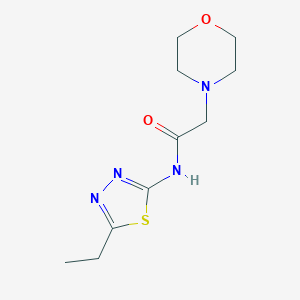
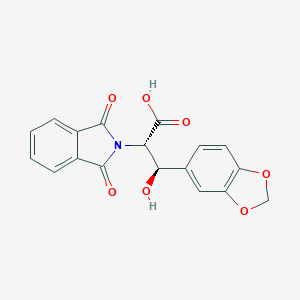
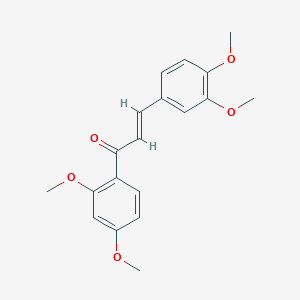
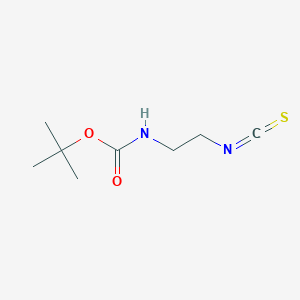
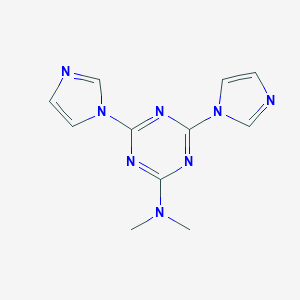
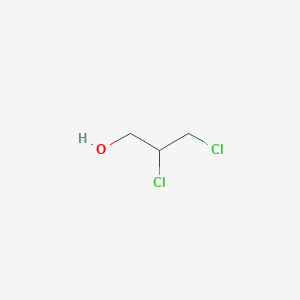
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
